molecular formula C7H16N2O2 B1166301 (S)-tert-Butyl2,3-diaminopropanoate CAS No. 109273-24-7

(S)-tert-Butyl2,3-diaminopropanoate

Cat. No.: B1166301
CAS No.: 109273-24-7
M. Wt: 160.21
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl2,3-diaminopropanoate is an organic compound with significant interest in various scientific fields. This compound is characterized by its chiral center, making it an enantiomerically pure substance. It is often used in the synthesis of more complex molecules and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl2,3-diaminopropanoate typically involves the reaction of tert-butyl acrylate with a chiral amine. The process often requires the use of catalysts to ensure the reaction proceeds with high enantioselectivity. Common reaction conditions include:

    Temperature: Moderate temperatures (20-50°C) are usually sufficient.

    Solvent: Solvents like dichloromethane or toluene are often used.

    Catalysts: Chiral catalysts such as BINAP-Ru complexes can be employed to achieve high enantioselectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-tert-Butyl2,3-diaminopropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

(S)-tert-Butyl2,3-diaminopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-tert-Butyl2,3-diaminopropanoate exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical pathways. This selectivity is crucial in medicinal chemistry, where the compound can be used to develop drugs with targeted effects.

Comparison with Similar Compounds

    ®-tert-Butyl2,3-diaminopropanoate: The enantiomer of (S)-tert-Butyl2,3-diaminopropanoate, with different biological activities.

    tert-Butyl2,3-diaminopropanoate: The racemic mixture containing both (S) and ® enantiomers.

    tert-Butyl2,3-diaminopropanoate derivatives: Various derivatives with different functional groups.

Uniqueness: this compound is unique due to its high enantioselectivity and specific interactions with biological targets. This makes it particularly valuable in the synthesis of chiral drugs, where the (S) enantiomer may exhibit superior pharmacological properties compared to its ® counterpart or the racemic mixture.

Properties

IUPAC Name

tert-butyl (2S)-2,3-diaminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4,8-9H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDRBINPCQMOT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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